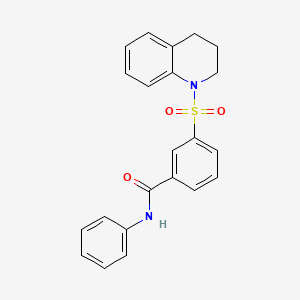![molecular formula C17H19N3O4S B6031883 methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6031883.png)
methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT belongs to the class of thioester compounds and has been found to exhibit potent antioxidant and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has been found to activate the Nrf2-ARE signaling pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. This compound also inhibits the activity of the NF-κB signaling pathway, which is responsible for promoting inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been found to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against cell death. This compound has also been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for long periods without degradation. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases, and further research is needed to explore its potential clinical applications. Another area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Finally, research is needed to explore the safety and toxicity of this compound in humans, as well as its potential drug interactions.
Métodos De Síntesis
The synthesis method of methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate involves the reaction of 4-hydroxy-6-propyl-2-pyrimidinethiol with methyl 2-chloro-3-formylbenzoate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-acetylcysteine to yield this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been found to exhibit potent antioxidant and anti-inflammatory properties. This compound has been shown to protect against oxidative stress-induced cell damage and reduce inflammation in animal models of diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases.
Propiedades
IUPAC Name |
methyl 2-[[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-6-11-9-14(21)20-17(18-11)25-10-15(22)19-13-8-5-4-7-12(13)16(23)24-2/h4-5,7-9H,3,6,10H2,1-2H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJPCKRKHAIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)
![7-(3-methyl-2-oxopentanoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031814.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(6-methyl-2-pyridinyl)methyl]amine](/img/structure/B6031816.png)
![2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate](/img/structure/B6031820.png)
![2-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6031821.png)
![2-ethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6031834.png)
![7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031849.png)

![N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B6031862.png)
![2-(4-chlorophenoxy)-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6031875.png)
![N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B6031879.png)
![5-({1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}amino)-5-oxopentanoic acid](/img/structure/B6031893.png)
![N-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6031899.png)
